2-methoxy-2-phenylethane-1-thiol
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Overview
Description
2-Methoxy-2-phenylethane-1-thiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to a phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-phenylethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-phenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylethane derivatives.
Scientific Research Applications
2-Methoxy-2-phenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenylethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the methoxy group.
2-Methoxy-2-phenylethanol: Similar structure but has a hydroxyl group instead of a thiol group.
Uniqueness
2-Methoxy-2-phenylethane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
1878446-90-2 |
---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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